molecular formula C10H9ClO2 B8125409 Methyl 2-chloro-6-vinylbenzoate

Methyl 2-chloro-6-vinylbenzoate

Cat. No.: B8125409
M. Wt: 196.63 g/mol
InChI Key: MXDDCSHWAVDSPO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-vinylbenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and a vinyl group at the 6-position of the benzene ring, with a methyl ester functional group. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the electron-rich vinyl group, which may facilitate polymerization or participation in cross-coupling reactions.

Properties

IUPAC Name

methyl 2-chloro-6-ethenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDCSHWAVDSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-vinylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the Suzuki-Miyaura coupling reaction, where 2-chloro-6-bromobenzoate is reacted with vinylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-vinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-6-vinylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-vinylbenzoate in chemical reactions involves the reactivity of its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the vinyl group can undergo addition reactions. The ester group can be hydrolyzed or reduced, depending on the reaction conditions .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structural Analogs

Compound Name CAS Number Substituents Key Properties/Reactivity Reference
This compound Not provided 2-Cl, 6-vinyl, methyl ester High reactivity (vinyl group) N/A
Methyl 5-chloro-2-hydroxybenzoate 4068-78-4 5-Cl, 2-OH, methyl ester Enhanced solubility in polar solvents
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 1379295-48-3 2-Cl, 6-F, 3-CH₃, ethyl ester Increased hydrophobicity
2-Chloro-6-methoxybenzoic acid 3260-89-7 2-Cl, 6-OCH₃ Lower thermal stability

Table 2: General Properties of Methyl Esters (Representative Data)

Property This compound (Inferred) Methyl Salicylate (Reference)
Boiling Point ~250–300°C (estimated) 222°C
Solubility in Water Low (hydrophobic substituents) 0.2 g/100 mL
Hydrolysis Rate (pH 7) Moderate (methyl ester) Fast (pH-dependent)

Research Findings and Limitations

  • Stability : Chlorine and vinyl substituents could synergistically enhance photodegradation, as observed in halogenated aromatic compounds .
  • Limitations : Direct experimental data on this compound are absent in the provided evidence. Conclusions are extrapolated from analogs, necessitating validation through targeted studies.

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